(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(dodecanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid
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Description
Parvodicin C2 is a glycopeptide antibiotic originally isolated from A. parvosata and a component of parvodicin complex. It is also a component of the A40926 antibiotic complex, which has been used as a precursor in the synthesis of the antibiotic dalbavancin. Parvodicin C2 is active against methicillin-sensitive strains of S. aureus, S. epidermidis, and S. saprophyticus (MICs = 0.4-12.5 μg/ml), as well as methicillin-resistant strains of S. aureus, S. hemolyticus, and E. faecalis (MICs = 0.2-50 μg/ml).
Scientific Research Applications
- A-40926 exhibits strong antibacterial properties, making it effective against various gram-positive pathogens. Researchers have investigated its activity against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis, among others .
- Understanding the biosynthesis of A-40926 provides valuable insights for drug development. The dbv gene cluster, consisting of 37 open reading frames, governs A-40926 biosynthesis in Nonomuraea gerenzanensis ATCC 39727 .
- Recent discoveries, such as the A50926 analogue (biosynthesized by a similar gene cluster), expand the family of glycopeptide antibiotics and offer potential for novel drug design .
- During A-40926 production, N. gerenzanensis needs to protect itself from the antibiotic to avoid self-destruction. Researchers study the self-resistance profile of A-40926 to enhance production efficiency .
- Researchers have engineered strains (e.g., lcu1) with specific genetic modifications to enhance A-40926 production. For instance, deleting the dbv23 gene and coexpressing dbv3 to dbv20 led to a 30.6% increase in A-40926 yield compared to the original strain .
Antibacterial Activity
Structural Insights and Biosynthesis
Self-Resistance Mechanisms
Genetic Manipulation and Strain Engineering
Medium Optimization
properties
IUPAC Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(dodecanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H88Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-12-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-27-38-28-54(72)118-50-22-17-37(25-45(50)84)66(100)64-79(111)92-63(80(112)113)43-29-39(95)30-52(119-83-71(105)69(103)67(101)55(33-94)120-83)57(43)42-24-35(15-20-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-31-41(32-49(98)58(44)85)117-51-26-36(16-21-48(51)97)59(86-2)75(107)87-46(74(106)91-62)23-34-13-18-40(116-53)19-14-34/h13-22,24-32,46,55,59-71,73,82-83,86,94-98,100-105H,3-12,23,33H2,1-2H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59+,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGYVEMZPBHISV-JUHFLDCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H88Cl2N8O29 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1732.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((1-oxododecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15-methyl- |
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